molecular formula C27H27N5O3 B2956351 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide CAS No. 851290-86-3

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide

Cat. No.: B2956351
CAS No.: 851290-86-3
M. Wt: 469.545
InChI Key: HIRFFMVKZIENTL-UHFFFAOYSA-N
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Description

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide is a complex organic compound that features a cyano group, morpholine rings, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the morpholine rings: This step might involve nucleophilic substitution reactions where morpholine is introduced to the aromatic rings.

    Formation of the cyano group: This can be done through a nucleophilic addition of cyanide to an appropriate precursor.

    Final coupling: The final step would involve coupling the quinoline and phenyl rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings.

    Reduction: Reduction reactions might target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution might involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with morpholine and quinoline moieties can interact with enzymes or receptors, modulating their activity. The cyano group might also play a role in binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a quinoline.

    2-cyano-N-(4-piperidin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine.

Uniqueness

The unique combination of morpholine and quinoline rings in 2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-cyano-N-(4-morpholin-4-ylphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c28-19-22(27(33)29-23-5-7-24(8-6-23)31-9-13-34-14-10-31)18-21-17-20-3-1-2-4-25(20)30-26(21)32-11-15-35-16-12-32/h1-8,17-18H,9-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFFMVKZIENTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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